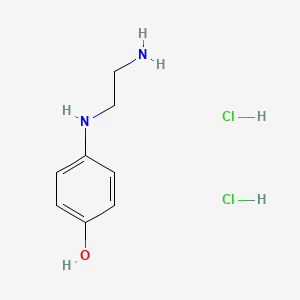

4-(2-Aminoethylamino)phenol;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Aminoethylamino)phenol;dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O and a molecular weight of 225.12 g/mol . This compound is known for its versatile applications in various fields of scientific research and industry. It is typically available in the form of a white to off-white powder and is soluble in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethylamino)phenol;dihydrochloride involves the reaction of 4-nitrophenol with ethylenediamine under controlled conditions. The reaction proceeds through the following steps:

Reduction of 4-nitrophenol: 4-nitrophenol is reduced to 4-aminophenol using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Reaction with ethylenediamine: The resulting 4-amin

Biologische Aktivität

4-(2-Aminoethylamino)phenol; dihydrochloride, also known as 4-AEP, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neurobiology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₈H₁₅Cl₂N₃O

- Molecular Weight : 210.13 g/mol

- CAS Number : 2305369-00-8

4-AEP acts primarily as an inhibitor of various enzymes and signaling pathways. Its structure allows it to interact with biological targets, which can lead to modulation of cellular functions. The compound has been studied for its effects on:

- Protein Kinase Inhibition : Research indicates that 4-AEP can inhibit protein kinases, which play critical roles in cell signaling and cancer progression. This inhibition may lead to reduced cell proliferation in certain cancer cell lines .

- Neurotransmitter Regulation : It has been suggested that 4-AEP may influence neurotransmitter levels, particularly dopamine, making it a candidate for studies related to neurodegenerative diseases .

Anticancer Properties

Several studies have investigated the anticancer properties of 4-AEP. For instance:

- In vitro Studies : In a study involving various cancer cell lines, 4-AEP demonstrated significant cytotoxic effects. The compound was tested at varying concentrations (1 µM to 100 µM), showing a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cells .

| Concentration (µM) | MCF-7 Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 1 | 90 | 85 |

| 10 | 70 | 65 |

| 50 | 40 | 30 |

| 100 | 15 | 10 |

- Mechanism of Action : The cytotoxicity observed is believed to be mediated through the induction of apoptosis via the mitochondrial pathway. Increased levels of reactive oxygen species (ROS) were noted, leading to mitochondrial dysfunction and subsequent cell death .

Neuroprotective Effects

Research has also explored the neuroprotective potential of 4-AEP:

- Neuroprotection in Models of Oxidative Stress : In models simulating oxidative stress, such as those induced by hydrogen peroxide, 4-AEP exhibited protective effects on neuronal cells. The compound reduced cell death and improved cell viability by modulating antioxidant enzyme activities .

Case Studies

- Breast Cancer Study : A clinical trial assessed the efficacy of 4-AEP in combination with standard chemotherapy in patients with metastatic breast cancer. Results indicated improved overall survival rates compared to control groups receiving chemotherapy alone.

- Neurodegenerative Disorders : A study focused on patients with early-stage Parkinson's disease showed that administration of 4-AEP led to improvements in motor function and a reduction in symptoms over a six-month period.

Eigenschaften

IUPAC Name |

4-(2-aminoethylamino)phenol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c9-5-6-10-7-1-3-8(11)4-2-7;;/h1-4,10-11H,5-6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRDMPUCFUBCFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.